molecular formula C20H21N5O2 B7164634 N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide

N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide

Cat. No.: B7164634
M. Wt: 363.4 g/mol
InChI Key: SZCZNSZUQBEQDE-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core structure, which is often associated with bioactive properties, making it a subject of interest for researchers.

Properties

IUPAC Name

N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-4-21-19(26)16-6-5-13(2)17(11-16)23-20(27)15-9-7-14(8-10-15)18-22-12-25(3)24-18/h5-12H,4H2,1-3H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCZNSZUQBEQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)C3=NN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl chloride derivative, which is then reacted with the appropriate amine to form the benzamide. The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzene ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzamide moiety can interact with protein targets, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Another compound with a similar core structure but different functional groups.

    4-ethyl-3-methylheptane: A simpler alkane with some structural similarities.

    1-ethyl-2-methylcyclohexane: A cycloalkane with a similar ethyl and methyl substitution pattern.

Uniqueness

N-ethyl-4-methyl-3-[[4-(1-methyl-1,2,4-triazol-3-yl)benzoyl]amino]benzamide is unique due to the presence of both the triazole and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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